1-Naphthyl 3-piperidinyl ether
Overview
Description
“1-Naphthyl 3-piperidinyl ether” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It is used for research purposes .
Synthesis Analysis
Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is ongoing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H17NO . This compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Safety and Hazards
Future Directions
Piperidines, including “1-Naphthyl 3-piperidinyl ether”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of piperidines .
Mechanism of Action
are found in various bioactive molecules and can interact with a variety of biological targets Piperidine , a heterocyclic amine, is a key building block in the synthesis of many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Analysis
Biochemical Properties
1-Naphthyl 3-piperidinyl ether plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific proteins, influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways within cells. For instance, this compound has been shown to interact with proteomic enzymes, affecting their catalytic activity and thereby influencing various metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the biochemical pathways affected by this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of metabolic intermediates, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are important factors that influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
3-naphthalen-1-yloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVEMXTPDLCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663042 | |
Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-27-2 | |
Record name | 3-(1-Naphthalenyloxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946681-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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